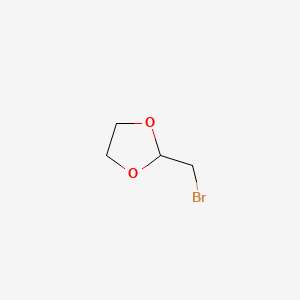

2-Bromomethyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIIJIDEWWXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063431 | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-63-8 | |

| Record name | 2-(Bromomethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomethyl-1,3-dioxolane is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its unique structure, featuring a reactive bromomethyl group and a protective dioxolane moiety, makes it a valuable building block for a wide array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, intended to serve as a vital resource for researchers and professionals in the field.

Chemical Properties and Structure

This compound is a colorless to light yellow liquid. It is characterized by its high reactivity, primarily attributed to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. The dioxolane ring, a cyclic acetal, is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, a property often exploited for deprotection strategies in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 80-82 °C at 27 mmHg (3.6 kPa) | [2][3] |

| Density | 1.613 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.482 | [3] |

| Flash Point | 145 °F (62.8 °C) | [1] |

| Solubility | Immiscible with water | [1] |

| CAS Number | 4360-63-8 | [1] |

Chemical Structure

The molecular structure of this compound consists of a five-membered dioxolane ring with a bromomethyl substituent at the C2 position.

Figure 1: Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound is corroborated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | Triplet | 1H | H-2 (methine proton on the dioxolane ring) |

| ~4.0 | Multiplet | 2H | -OCH₂- (ethylene glycol moiety) |

| ~3.8 | Multiplet | 2H | -OCH₂- (ethylene glycol moiety) |

| ~3.4 | Doublet | 2H | -CH₂Br (bromomethyl group) |

| Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~102 | C-2 (acetal carbon) |

| ~65 | -OCH₂CH₂O- (dioxolane ring carbons) |

| ~35 | -CH₂Br (bromomethyl carbon) |

| Note: Chemical shifts are approximate and can vary based on experimental conditions.[4][5][6][7] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups within the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Medium-Strong | C-H stretching (aliphatic) |

| 1150-1050 | Strong | C-O-C stretching (acetal) |

| ~1220 | Medium | C-O stretching |

| ~680 | Medium-Strong | C-Br stretching |

| Note: This table presents a summary of expected characteristic peaks.[8][9][10][11] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

Table 5: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 167/169 | [M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br) |

| 87 | [M - Br]⁺ |

| 73 | [C₃H₅O₂]⁺ (Loss of CH₂Br) |

| Note: The relative intensities of the M and M+2 peaks are approximately 1:1, characteristic of a bromine-containing compound.[12][13] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of ethylene (B1197577) glycol and acetaldehyde (B116499) to form 2-methyl-1,3-dioxolane, followed by bromination.[2]

Figure 2: General synthesis workflow for this compound.

Detailed Experimental Protocol:

-

Acetal Formation: To a reaction vessel, add 10.326 kg (166.3 mol) of ethylene glycol and 3.66 kg (83.185 mol) of freshly distilled acetaldehyde. Stir the mixture slowly at room temperature for 30 minutes.[2]

-

Bromination: Cool the reaction mixture to 0-3 °C. Slowly add 14.622 kg (91.504 mol) of bromine dropwise, ensuring the temperature is maintained within the 0-3 °C range.[2]

-

Reaction Completion: After the addition of bromine is complete, continue stirring the reaction mixture at 0-3 °C for an additional 3.5 hours.[2]

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction at 80-82 °C under a reduced pressure of 3.6 kPa (27 mmHg).[2][14] This procedure typically yields this compound with a purity greater than 95%.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

Illustrative HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. For improved peak shape, an acidic modifier such as 0.1% formic acid can be added to the aqueous phase.[15][16]

-

Elution: Isocratic or gradient elution can be used depending on the sample matrix.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of organic compounds. The dioxolane group serves as a protecting group for an aldehyde functionality, which can be revealed by acid-catalyzed hydrolysis after the desired chemical transformations involving the bromomethyl group have been performed. This strategy is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] For instance, it is utilized in the preparation of α,β-unsaturated aldehydes and 1,4-dicarbonyl compounds.[1]

Safety and Handling

This compound is a combustible liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Store in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analysis of this compound. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the essential knowledge required for the effective handling, analysis, and application of this important synthetic intermediate. The combination of its reactive handle and protective group functionality ensures that this compound will continue to be a valuable tool in the arsenal (B13267) of synthetic organic chemists.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 96 4360-63-8 [sigmaaldrich.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. This compound(4360-63-8) IR Spectrum [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

- 15. 1,3-Dioxolane, 2-(bromomethyl)- | SIELC Technologies [sielc.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-Bromomethyl-1,3-dioxolane CAS number and synonyms

An In-depth Technical Guide to 2-Bromomethyl-1,3-dioxolane

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and material science. This document details the compound's chemical identity, properties, synthesis protocols, and significant applications, presenting data in a structured and accessible format.

Chemical Identity and Properties

This compound is a clear, colorless liquid widely utilized in organic synthesis.[1] Its unique structure makes it a valuable building block for a range of complex molecules.

Table 1: Identifiers and Synonyms for this compound

| Identifier Type | Value |

| CAS Number | 4360-63-8[1][2][3] |

| EC Number | 224-443-6[2][4] |

| Molecular Formula | C₄H₇BrO₂[1][2][3] |

| Synonyms | Bromoacetaldehyde ethylene (B1197577) acetal[2][5][6], (1,3-Dioxolan-2-yl)methyl bromide[2], 2-(bromomethyl)-3-dioxolane[2][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 167.00 g/mol [1][4] |

| Boiling Point | 80-82 °C at 27 mmHg[1][2][7] |

| Density | 1.613 g/mL at 25 °C[1][2][7] |

| Refractive Index | n20/D 1.482[1][2][7] |

| Flash Point | 62 °C (143.6 °F) - closed cup[3][4] |

| Solubility | Immiscible with water[1][2][7]. Soluble in Chloroform, slightly soluble in Ethyl Acetate[2]. |

| Sensitivity | Moisture Sensitive[1][2] |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of ethylene glycol and acetaldehyde (B116499), followed by bromination.[1][7] This method can be optimized for large-scale production with high purity.[1]

Experimental Protocol: Synthesis from Ethylene Glycol and Acetaldehyde

This protocol is based on a documented large-scale synthesis.[7][8]

Materials:

-

Ethylene glycol (10.326 kg, 166.3 mol)

-

Freshly distilled acetaldehyde (3.66 kg, 83.185 mol)

-

Bromine (14.622 kg, 91.504 mol)

Procedure:

-

To a suitable reaction vessel, add ethylene glycol and freshly distilled acetaldehyde.

-

Stir the mixture slowly at room temperature for 30 minutes.[7][8]

-

Cool the reaction mixture to 0-3 °C.

-

Slowly add bromine dropwise to the mixture. Control the rate of addition to maintain the reaction temperature between 0-3 °C.[7][8]

-

After the complete addition of bromine, continue the reaction at 0-3 °C for an additional 3.5 hours.[7][8]

-

Upon completion, purify the product by distillation under reduced pressure (decompression distillation).

-

Collect the fraction at 80-82 °C / 3.6 kPa.[7][8] This yields this compound with a purity greater than 95%.[7][8]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key building block in various synthetic pathways due to its reactivity and stability.[1][2]

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][9]

-

1,4-Benzoxazepine (BZO) Compounds: It is used as a key building block in the synthesis of BZO compounds, which have potential applications in drug development.[1][2][7]

-

Pazopanib: It serves as a key intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[10]

-

Other APIs: It is also utilized in the synthesis of antihistamines, antifungal agents, and anti-tumor agents.[11]

Organic Synthesis

Its role as a versatile intermediate extends to general organic synthesis.

-

Aldehydes and Monoacetals: It is widely used in the preparation of α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals.[1][2][7]

-

Grignard Reagent: this compound readily reacts with magnesium in tetrahydrofuran (B95107) to form a stable Grignard reagent. This reagent is an efficient d²-synthon, useful in synthesizing branched-chain carbohydrate derivatives, and can add to unreactive carbohydrate ketones at elevated temperatures.[12]

Material Science

The compound's properties are also leveraged in material science for developing new materials.[2] It is used in the production of high-performance materials like polymers, resins, and specialty coatings.[2][9]

Caption: Applications of this compound in synthesis.

Safety and Handling

Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Storage:

-

Store below +30°C.[2]

-

The compound is moisture-sensitive, necessitating careful handling and storage in a dry environment.[1][2]

Conclusion

This compound (CAS No: 4360-63-8) is a pivotal intermediate in modern chemistry. Its utility spans from the synthesis of life-saving pharmaceuticals to the development of advanced materials.[1] The well-established synthesis protocols and its versatile reactivity ensure its continued importance in both academic research and industrial applications. Proper handling and storage are essential due to its irritant nature and sensitivity to moisture.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 4360-63-8,this compound | lookchem [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-ブロモメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-溴甲基-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. China this compound 4360-63-8 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 7. This compound | 4360-63-8 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. enamorganics.com [enamorganics.com]

- 10. apicule.com [apicule.com]

- 11. nbinno.com [nbinno.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Synthesis of 2-Bromomethyl-1,3-dioxolane from Ethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromomethyl-1,3-dioxolane, a versatile intermediate in organic synthesis, from ethylene (B1197577) glycol. The document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information for the successful preparation and application of this important chemical compound.

Reaction Overview

The synthesis of this compound from ethylene glycol is typically achieved through a one-pot reaction involving three key components: ethylene glycol, acetaldehyde (B116499), and bromine.[1][2] The process begins with the acid-catalyzed reaction of ethylene glycol and acetaldehyde to form the intermediate, 2-methyl-1,3-dioxolane.[3] This is followed by the bromination of the methyl group to yield the final product.[4] This method is efficient and can be optimized for large-scale production.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Molar Ratio (Ethylene Glycol:Acetaldehyde:Bromine) | ~2 : 1 : 1.1 | [1][2] |

| Reaction Temperature (Bromination) | 0-3 °C | [1] |

| Reaction Time | 3.5 hours (post-bromination) | [1] |

| Yield | 79.2% | [1][2] |

| Purity | >95% | [1][2] |

| Boiling Point of Product | 80-82 °C at 3.6 kPa (27 mmHg) | [1][5] |

| Density of Product | 1.613 g/mL at 25 °C | [4][5] |

| Refractive Index of Product (n20/D) | 1.482 | [5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Ethylene glycol

-

Acetaldehyde (freshly distilled)

-

Bromine

-

Reaction vessel equipped with a stirrer and a dropping funnel

Procedure:

-

To a reaction vessel, add 10.326 kg (166.3 mol) of ethylene glycol and 3.66 kg (83.185 mol) of freshly distilled acetaldehyde.

-

Stir the mixture slowly at room temperature for 30 minutes.

-

Cool the reaction mixture to 0-3 °C.

-

Slowly add 14.622 kg (91.504 mol) of bromine dropwise to the mixture. Control the rate of addition to maintain the reaction temperature between 0-3 °C.[1]

-

After the complete addition of bromine, continue the reaction at 0-3 °C for an additional 3.5 hours.[1]

-

Upon completion of the reaction, purify the product by distillation under reduced pressure.

-

Collect the fraction at a boiling point of 80-82 °C and a pressure of 3.6 kPa. This fraction contains this compound.[1]

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical reaction pathway for the synthesis and the overall experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Formation of 2-Bromomethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromomethyl-1,3-dioxolane, a versatile chemical intermediate. The document details the core reaction mechanism, presents quantitative data from various synthetic protocols, and provides detailed experimental methodologies.

Core Reaction Mechanism

The formation of this compound from ethylene (B1197577) glycol and acetaldehyde (B116499) in the presence of bromine is a sequential, one-pot reaction that proceeds in two primary stages:

-

Acid-Catalyzed Acetal (B89532) Formation: The initial step is the acid-catalyzed reaction between ethylene glycol and acetaldehyde to form the cyclic acetal, 2-methyl-1,3-dioxolane (B1212220). This reaction is an equilibrium process.

-

Alpha-Bromination: The subsequent step involves the bromination of the newly formed 2-methyl-1,3-dioxolane at the methyl group (the alpha-position to the acetal carbon) to yield the final product.

Stage 1: Acid-Catalyzed Formation of 2-methyl-1,3-dioxolane

The formation of the 1,3-dioxolane (B20135) ring is a classic example of acid-catalyzed acetal formation. The mechanism involves the protonation of the acetaldehyde carbonyl group, which increases its electrophilicity. This is followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water, facilitated by the other hydroxyl group, leads to a resonance-stabilized oxonium ion. Finally, intramolecular cyclization and deprotonation yield the 2-methyl-1,3-dioxolane.

Stage 2: Alpha-Bromination of 2-methyl-1,3-dioxolane

Following the formation of 2-methyl-1,3-dioxolane, the reaction mixture is treated with bromine. The accepted mechanism for the alpha-bromination of carbonyl compounds proceeds through an enol or enolate intermediate. In an analogous fashion for the acetal, it is proposed that a trace amount of acid (HBr formed in situ) catalyzes the formation of an enol ether-like intermediate. This intermediate then acts as a nucleophile, attacking a bromine molecule to yield the alpha-brominated product and hydrogen bromide.

Quantitative Data Presentation

The yield of this compound is influenced by various factors including reactant stoichiometry, temperature, and reaction time. The following table summarizes quantitative data from a representative experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Ethylene Glycol | 166.3 mol | [1] |

| Acetaldehyde | 83.185 mol | [1] |

| Bromine | 91.504 mol | [1] |

| Reaction Conditions | ||

| Acetal Formation Temperature | Room Temperature | [1] |

| Acetal Formation Time | 30 minutes | [1] |

| Bromination Temperature | 0-3 °C | [1] |

| Bromination Time | 3.5 hours | [1] |

| Product Information | ||

| Product Mass | 11.002 kg | [1] |

| Molar Amount | 65.883 mol | [1] |

| Yield | 79.2% | [1] |

| Purity | >95% | [1] |

Experimental Protocols

A common and effective method for the synthesis of this compound is the one-pot reaction involving ethylene glycol, acetaldehyde, and bromine.[1]

Materials and Equipment

-

Reaction vessel equipped with a stirrer, dropping funnel, and thermometer

-

Ethylene glycol

-

Freshly distilled acetaldehyde

-

Bromine

-

Apparatus for vacuum distillation

Procedure

-

Acetal Formation:

-

To a reaction vessel, add 10.326 kg (166.3 mol) of ethylene glycol and 3.66 kg (83.185 mol) of freshly distilled acetaldehyde.

-

Stir the mixture slowly at room temperature for 30 minutes.

-

-

Bromination:

-

Cool the reaction mixture to 0-3 °C.

-

Slowly add 14.622 kg (91.504 mol) of bromine dropwise, ensuring the temperature is maintained between 0-3 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-3 °C for 3.5 hours.

-

-

Purification:

-

Perform vacuum distillation on the reaction mixture.

-

Collect the fraction at 80-82 °C / 3.6 kPa.

-

This procedure yields approximately 11.002 kg (65.883 mol) of this compound with a purity of over 95%.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

References

Spectroscopic Data and Experimental Protocols for 2-Bromomethyl-1,3-dioxolane NMR Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromomethyl-1,3-dioxolane. It includes detailed experimental protocols for data acquisition and presents the quantitative ¹H and ¹³C NMR data in a structured format for easy reference and comparison.

Introduction

This compound is a key building block in organic synthesis, frequently utilized in the introduction of the protected hydroxymethyl group. Its structural elucidation and purity assessment are critical for its application in multi-step syntheses. NMR spectroscopy is the most powerful technique for the unambiguous characterization of this compound. This guide summarizes the essential ¹H and ¹³C NMR data and provides standardized protocols for its measurement.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A standard sample for NMR analysis is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 10 - 12 ppm

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 - 2.0 s

-

Spectral Width: 0 - 220 ppm

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its molecular structure. The data presented below is a compilation from typical experimental results.

¹H NMR Data

The proton NMR spectrum of this compound shows three distinct signals.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~5.15 | Triplet | 1H | ~4.0 | H-2 (methine) |

| 2 | ~4.00 | Multiplet | 4H | - | H-4, H-5 (methylene) |

| 3 | ~3.45 | Doublet | 2H | ~4.0 | H-6 (methylene) |

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays three signals corresponding to the three unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~102 | C-2 (methine, acetal) |

| 2 | ~65 | C-4, C-5 (methylene, dioxolane ring) |

| 3 | ~35 | C-6 (methylene, bromomethyl group) |

Structural Assignment and Correlations

The chemical shifts and coupling patterns observed in the NMR spectra are consistent with the structure of this compound. The following diagram illustrates the molecular structure and the correlation of the atoms to their respective NMR signals.

The diagram above illustrates the connectivity within the this compound molecule and the assignment of the ¹H and ¹³C NMR signals to the corresponding nuclei. This visual representation aids in the rapid interpretation of the spectroscopic data.

2-Bromomethyl-1,3-dioxolane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,3-dioxolane is a versatile chemical intermediate utilized in a variety of organic synthesis applications, particularly in the pharmaceutical and material science sectors.[1] Its utility in preparing aldehydes, monoacetals, and as a building block for complex molecules makes it a valuable compound in drug development and the creation of novel materials.[1] However, its hazardous properties necessitate a thorough understanding of its safety and handling requirements to minimize risks in a laboratory and manufacturing setting. This technical guide provides an in-depth overview of the safety protocols, physical and chemical properties, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a combustible liquid and vapor that is irritating to the respiratory system, skin, and eyes.[1][2][3] The compound is also moisture-sensitive, which can impact its stability and reactivity.[1][2][4]

GHS Hazard Statements:

Hazard Symbols:

-

GHS07 (Exclamation Mark)

Risk Phrases (pre-GHS):

-

R 36/37/38: Irritating to eyes, respiratory system and skin.[2]

Safety Phrases (pre-GHS):

-

S 24/25: Avoid contact with skin and eyes.[2]

Physical and Chemical Properties

A clear, colorless liquid, this compound possesses the following key physical and chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][2][4][7] |

| Boiling Point | 80-82 °C at 27 mmHg (36 hPa) | [1][4][7] |

| Density | 1.613 g/mL at 25 °C | [1][4][7] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [2][4] |

| Refractive Index | n20/D 1.482 | [1][7] |

| Water Solubility | Immiscible | [1][7] |

| Sensitivity | Moisture sensitive | [1][2][4] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to prevent exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3][5][6]

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][3][8]

-

Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]

Handling Procedures

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2][3][4][8]

-

Take precautionary measures against static discharge.[4]

-

Use spark-proof tools.[2]

-

Empty containers may retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[2]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4][8]

-

Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse. | [2][3][4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][3][4][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][3][4][8] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][8] Use water spray to cool fire-exposed containers.[2]

-

Special Hazards: The compound is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.[2][4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Use proper personal protective equipment as indicated in Section 3.2. Ensure adequate ventilation. Remove all sources of ignition.[2][4]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust.[2] Use a spark-proof tool to collect the material and place it into a suitable, closed container for disposal.[2]

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2][4] It is sensitive to moisture.[1][2][4]

-

Conditions to Avoid: Incompatible materials, ignition sources, excess heat, and moisture.[2][4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][4]

-

Hazardous Polymerization: Has not been reported to occur.[2]

Toxicological Information

Potential Health Effects:

-

Inhalation: Causes respiratory tract irritation.[1][2][3] High concentrations may lead to central nervous system depression and asphyxiation.[2]

-

Eye Contact: Causes serious eye irritation, and may lead to chemical conjunctivitis and corneal damage.[1][2][3]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2]

-

Chronic Effects: The effects of chronic exposure may be delayed.[2]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2][4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be in accordance with all applicable federal, state, and local environmental regulations.[8] It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Logic Diagrams

To ensure the safe handling of this compound, a systematic workflow should be followed. The following diagrams illustrate the key decision-making and operational steps.

Caption: A logical workflow for the safe handling of this compound.

Caption: Decision-making flowchart for emergency response to exposure incidents.

References

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. aksci.com [aksci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4360-63-8 Name: this compound [xixisys.com]

- 7. This compound | 4360-63-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Character of the Carbon-Bromine Bond in 2-Bromomethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbon-bromine bond in 2-Bromomethyl-1,3-dioxolane. This versatile reagent is a cornerstone in synthetic organic chemistry, primarily utilized as a potent electrophile in a variety of nucleophilic substitution reactions. A key feature of its reactivity is the phenomenon of neighboring group participation, or anchimeric assistance, from the adjacent 1,3-dioxolane (B20135) ring, which significantly influences reaction rates and stereochemical outcomes. This document details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents a comparative analysis of its reactivity.

Introduction

This compound, also known as bromoacetaldehyde (B98955) ethylene (B1197577) acetal (B89532), is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a wide array of more complex chemical entities.[1] Its utility stems from the presence of a reactive carbon-bromine bond, rendering the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles.[2] The 1,3-dioxolane moiety, a cyclic acetal, not only serves as a protecting group for an aldehyde functionality but also plays a crucial role in modulating the reactivity of the C-Br bond.[2] This guide will explore the nuances of this electrophilic character, with a particular focus on the mechanistic implications of neighboring group participation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4360-63-8 | [1] |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 80-82 °C at 27 mmHg | [1] |

| Density | 1.613 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.482 | [1] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) | [1] |

| Water Solubility | Immiscible | [1] |

The Electrophilic Nature of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is polarized due to the higher electronegativity of bromine compared to carbon. This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, making the carbon an electrophilic center. This inherent electrophilicity is the driving force for its participation in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, especially with strong, unhindered nucleophiles. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside relative to the bromine atom, leading to the displacement of the bromide ion as a leaving group.

Common nucleophiles that react with this compound include:

-

Alkoxides (RO⁻): To form ethers.

-

Amines (RNH₂, R₂NH, R₃N): To form substituted amines.

-

Thiolates (RS⁻): To form thioethers.

-

Azide (B81097) (N₃⁻): To form organic azides.

-

Cyanide (CN⁻): To form nitriles.

The general workflow for these reactions is depicted in the following diagram.

Caption: General workflow for nucleophilic substitution.

Neighboring Group Participation (Anchimeric Assistance)

A critical aspect of the reactivity of this compound is the participation of the neighboring dioxolane ring in the substitution process. This phenomenon, known as anchimeric assistance, can significantly accelerate the rate of reaction compared to analogous primary alkyl bromides that lack such a participating group.

The lone pair of electrons on one of the oxygen atoms of the dioxolane ring can attack the electrophilic carbon intramolecularly, displacing the bromide ion and forming a cyclic oxonium ion intermediate, specifically a dioxolenium ion. This intermediate is highly reactive and is readily attacked by an external nucleophile. The overall process occurs in two steps, each involving an inversion of configuration at the reaction center, resulting in a net retention of configuration.

The mechanism involving neighboring group participation is illustrated below.

Caption: Neighboring group participation mechanism.

Experimental Protocols

The following sections provide detailed experimental protocols for representative nucleophilic substitution reactions of this compound.

Synthesis of 2-(Methoxymethyl)-1,3-dioxolane via Williamson Ether Synthesis

This protocol describes the reaction of this compound with sodium methoxide (B1231860) to form the corresponding methyl ether.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 2-(methoxymethyl)-1,3-dioxolane.

Table 2: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Value |

| Stoichiometry (Substrate:Nucleophile) | 1 : 1.1 |

| Solvent | Anhydrous Methanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous NH₄Cl quench, extraction |

| Purification | Distillation or Column Chromatography |

Synthesis of 2-(Azidomethyl)-1,3-dioxolane

This protocol outlines the synthesis of an organic azide from this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and carefully concentrate the solvent under reduced pressure. Caution: Organic azides can be explosive; avoid high temperatures and scratching the solid.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Table 3: Reaction Parameters for Azide Synthesis

| Parameter | Value |

| Stoichiometry (Substrate:Nucleophile) | 1 : 1.5 |

| Solvent | Anhydrous DMF |

| Temperature | 60-70 °C |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous quench, extraction |

| Purification | Column Chromatography (if necessary) |

Comparative Reactivity and Data Presentation

While specific kinetic data for the solvolysis of this compound is not extensively reported, a qualitative and semi-quantitative understanding of its reactivity can be gleaned from mechanistic principles and comparison with related compounds.

The participation of the dioxolane's oxygen atom in the rate-determining step of SN1-type reactions is expected to lead to a significant rate enhancement compared to a primary alkyl bromide that cannot benefit from such anchimeric assistance, such as neopentyl bromide, which is known to be very unreactive in SN1 reactions due to the instability of the primary carbocation and steric hindrance to SN2 reactions.

The table below provides a conceptual comparison of the expected reactivity of this compound with other alkyl bromides in nucleophilic substitution reactions.

Table 4: Comparative Reactivity of Alkyl Bromides

| Substrate | Expected Relative Rate (SN1-type) | Expected Relative Rate (SN2) | Key Factors |

| This compound | High | Moderate | Neighboring group participation stabilizes the transition state leading to the dioxolenium ion. Steric hindrance is minimal for SN2. |

| n-Propyl bromide | Very Low | High | Primary alkyl halide, favors SN2. Primary carbocation is highly unstable. |

| iso-Propyl bromide | Low | Moderate | Secondary alkyl halide, can undergo both SN1 and SN2. |

| tert-Butyl bromide | Very High | Very Low | Tertiary alkyl halide, forms a stable tertiary carbocation, favors SN1. Highly hindered for SN2. |

| Neopentyl bromide | Extremely Low | Extremely Low | Primary alkyl halide, but highly sterically hindered for SN2. Primary carbocation is unstable and rearrangement is slow. |

Conclusion

This compound is a valuable synthetic intermediate due to the pronounced electrophilic character of its carbon-bromine bond. Its reactivity in nucleophilic substitution reactions is significantly enhanced by neighboring group participation from the dioxolane ring, which facilitates the formation of a stabilized dioxolenium ion intermediate. This anchimeric assistance not only accelerates the rate of reaction but also influences the stereochemical outcome. The experimental protocols provided in this guide offer a practical framework for the utilization of this versatile reagent in the synthesis of a variety of organic molecules. Further quantitative kinetic studies would be beneficial to provide a more detailed understanding of its reactivity profile.

References

Solubility Profile of 2-Bromomethyl-1,3-dioxolane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 2-Bromomethyl-1,3-dioxolane possesses a moderately polar structure due to the presence of two oxygen atoms in the dioxolane ring and the bromine atom. This polarity dictates its solubility behavior in various organic solvents.

Qualitative Solubility Data

Based on available chemical data, this compound exhibits a range of solubilities in common organic solvents. The compound is consistently reported as being immiscible with water, which is expected given its primarily organic structure.[1][2][3][4][5][6][7] The following table summarizes the qualitative solubility of this compound in various organic solvents.

| Solvent | Polarity Index | Solubility |

| Water | 10.2 | Immiscible[1][2][3][4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1] |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble[1] |

| Methanol | 5.1 | Soluble[1] |

| Ethanol | 4.3 | Soluble[1] |

| Dichloromethane (DCM) | 3.1 | Soluble[1] |

| Ethyl Acetate | 4.4 | Soluble[1], Slightly Soluble[5][6] |

| Chloroform | 4.1 | Slightly Soluble[5][6] |

Note: The term "soluble" indicates that the compound is expected to dissolve to a significant extent, though the exact quantitative value is not specified in the cited sources. "Slightly soluble" suggests a lower, but still noticeable, degree of dissolution.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following is a detailed methodology that can be employed by researchers to quantitatively determine the solubility of this compound in various organic solvents.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, reweigh the vial containing the solute residue.

-

The mass of the solute divided by the volume of the solution taken gives the solubility.

-

-

Chromatographic Method (GC or HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility profile indicates good solubility in common polar aprotic and protic organic solvents and immiscibility in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. This information is critical for researchers and professionals in the fields of chemical synthesis and drug development to effectively utilize this versatile intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 4360-63-8 [m.chemicalbook.com]

- 7. This compound | 4360-63-8 [chemicalbook.com]

Stability of the Dioxolane Ring Under Neutral and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane (B20135) ring is a fundamental structural motif in organic chemistry, widely employed as a protecting group for carbonyl compounds in multi-step syntheses. Its prevalence in pharmaceuticals and agrochemicals underscores the critical need for a thorough understanding of its stability. This technical guide provides an in-depth analysis of the stability of the dioxolane ring under neutral and basic conditions, summarizing available data, outlining experimental protocols for stability assessment, and illustrating key concepts through logical diagrams.

Core Principles of Dioxolane Stability

The 1,3-dioxolane ring is generally characterized by its high stability in neutral and basic media.[1][2] This robustness makes it an ideal protective group for aldehydes and ketones during reactions involving bases, nucleophiles, and many oxidizing and reducing agents.[1][3] Conversely, the dioxolane moiety is highly susceptible to hydrolysis under acidic conditions, a characteristic that is exploited for its removal during deprotection steps.[1]

The stability of the dioxolane ring is primarily dictated by the reaction mechanism of its cleavage. Hydrolysis is an acid-catalyzed process involving protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxonium ion.[1] This intermediate is then attacked by water to regenerate the carbonyl compound and ethylene (B1197577) glycol. In the absence of an acid catalyst, this pathway is not favored, leading to the observed stability at neutral and basic pH.

Quantitative Stability Data

While the qualitative stability of dioxolanes in neutral and basic media is well-established, comprehensive quantitative kinetic data for hydrolysis under these conditions are scarce in the literature. This is largely because the hydrolysis rates are extremely slow, making them difficult to measure accurately. However, some data is available for related compounds or under specific oxidative basic conditions.

Table 1: Qualitative Stability of the 1,3-Dioxolane Ring in Aqueous Solutions

| pH Range | Temperature | Stability | Hydrolysis Potential |

| ~7 | Room Temperature | Stable | Negligible |

| 9 | Room Temperature | Stable | Negligible[1] |

| 12 | Room Temperature | Stable | Negligible[1] |

| >12 | 100°C | Stable | Negligible[1] |

This table provides a general guide. Actual stability may vary depending on the specific structure of the dioxolane-containing molecule and the reaction conditions.[1]

Table 2: Apparent Pseudo-First-Order Rate Constants (kobs) for the Decomposition of 1,4-Dioxane (B91453) with Ozone under Alkaline Conditions

| pH | kobs (L/(mol·s)) |

| 9 | 0.94[4] |

| 10 | 2.41[4] |

| 11 | 24.88[4] |

| 12 | 2610[4] |

Note: This data is for 1,4-dioxane, a six-membered ring, and the degradation is oxidative, not simple hydrolysis. It is included to illustrate that under specific harsh basic conditions involving reactive species, cyclic ether degradation can be promoted.

Experimental Protocol for Stability Assessment

To evaluate the stability of a specific dioxolane-containing compound under neutral or basic conditions, a standardized experimental protocol is essential. The following is a general methodology that can be adapted for specific research needs.

Objective: To determine the rate of degradation of a dioxolane-containing compound in aqueous buffered solutions at a specific neutral or basic pH and temperature.

Materials:

-

Dioxolane-containing test compound

-

High-purity water (e.g., Milli-Q)

-

Buffer salts (e.g., phosphate (B84403) buffer for neutral pH, borate (B1201080) or carbonate buffer for basic pH)

-

pH meter

-

Constant temperature bath or incubator

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, or NMR spectrometer)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Buffer Preparation: Prepare aqueous buffer solutions of the desired pH (e.g., 7.4, 9.0, 12.0) with a known concentration (e.g., 50 mM). Ensure the buffer system is stable and does not react with the test compound.

-

Stock Solution Preparation: Prepare a stock solution of the dioxolane-containing compound in a suitable solvent that is miscible with the aqueous buffer and does not interfere with the analysis.

-

Reaction Initiation:

-

Equilibrate the buffer solution to the desired temperature in a constant temperature bath.

-

Initiate the stability study by adding a small aliquot of the stock solution to the pre-heated buffer to achieve a known initial concentration.

-

Mix thoroughly and immediately withdraw the first sample (t=0).

-

-

Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals. The frequency of sampling will depend on the expected stability of the compound.

-

Sample Analysis:

-

Immediately quench any potential degradation in the withdrawn samples, if necessary (e.g., by neutralization or rapid freezing).

-

Analyze the samples using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of the remaining parent compound.

-

-

Data Analysis:

-

Plot the concentration of the dioxolane compound as a function of time.

-

Determine the order of the degradation reaction and calculate the rate constant (k).

-

Calculate the half-life (t½) of the compound under the tested conditions.

-

Visualization of Concepts

Logical Framework for Dioxolane Stability

Caption: Logical flow of dioxolane stability under different pH conditions.

Experimental Workflow for Dioxolane Stability Testing

Caption: Step-by-step workflow for determining dioxolane stability.

Conclusion

The 1,3-dioxolane ring is a robust functional group that exhibits remarkable stability under neutral and basic conditions, making it a reliable choice for a carbonyl protecting group in a wide array of synthetic applications. The lack of an efficient mechanism for hydrolysis in the absence of an acid catalyst is the primary reason for this stability. While quantitative data on its degradation in basic media is limited, qualitative assessments consistently confirm its inertness. For drug development and other applications where long-term stability is crucial, the experimental protocol outlined in this guide provides a framework for rigorous evaluation. The logical and workflow diagrams serve to conceptualize the principles of dioxolane stability and the practical approach to its assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Enhanced decomposition of 1,4-dioxane in water by ozonation under alkaline condition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Bromomethyl-1,3-dioxolane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1,3-dioxolane is a versatile bifunctional reagent widely utilized in organic synthesis. Its chemical structure incorporates a reactive primary bromide, making it an effective alkylating agent for a variety of nucleophiles. Concurrently, the 1,3-dioxolane (B20135) ring serves as a stable protecting group for an aldehyde functionality. This dual-functionality allows for the introduction of a masked aldehyde group into a target molecule, which can be deprotected under acidic conditions in a subsequent step. This feature is particularly valuable in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes on its use in synthesizing key chemical intermediates and protocols for its application in alkylation reactions.

Physicochemical Properties and Safety Data

Proper handling and storage of 2-(bromomethyl)-1,3-dioxolane are crucial for safety and maintaining its reactivity. It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1] Due to its irritant properties, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should always be used.[1]

| Property | Value |

| CAS Number | 4360-63-8 |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol [1] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 80-82 °C at 27 mmHg[1] |

| Density | 1.613 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.482[1] |

| Flash Point | 145 °F (62 °C)[1] |

| Solubility | Immiscible with water; soluble in many organic solvents.[1] |

| Sensitivity | Moisture sensitive[1] |

Applications in Synthesis

2-(Bromomethyl)-1,3-dioxolane is a key building block in several areas of chemical and pharmaceutical development.

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of various drugs.[1] Notably, it is used as a key building block for 1,4-benzoxazepine (B8686809) (BZO) compounds, which have shown potential in the development of new drugs for various medical conditions.[2] Some 1,4-benzoxazepine derivatives are known to be selective 5-HT1A receptor agonists with neuroprotective effects. It is also a potential intermediate in the synthesis of the anti-cancer drug Pazopanib.

-

Organic Synthesis : The reagent is widely used for preparing α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals.[2] The dioxolane group acts as a latent aldehyde, which can be revealed after the alkylation step, providing a strategic advantage in complex synthetic routes.

-

Material Science : Its ability to form stable covalent bonds makes it suitable for developing new materials like polymers and resins, enhancing their performance and stability.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the use of 2-(bromomethyl)-1,3-dioxolane as an alkylating agent and the subsequent deprotection of the dioxolane group.

Protocol 1: N-Alkylation of 2-Aminophenol

This protocol describes a representative procedure for the selective N-alkylation of 2-aminophenol, a key step towards the synthesis of 1,4-benzoxazepine scaffolds. While direct alkylation of aminophenols can be challenging due to competing O-alkylation, selective N-alkylation can be achieved under controlled conditions.

Reaction Scheme:

References

Application Notes and Protocols: Preparation and Use of 2-(1,3-Dioxolan-2-yl)methylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 2-Bromomethyl-1,3-dioxolane, namely 2-(1,3-dioxolan-2-yl)methylmagnesium bromide. This versatile reagent serves as a valuable d2-synthon (a two-carbon nucleophile with a masked aldehyde functionality) in organic synthesis. Its notable stability allows for reactions at elevated temperatures, expanding its utility.[1] This document outlines the synthesis of the precursor, the formation of the Grignard reagent, methods for its characterization, and its application in carbon-carbon bond-forming reactions with various electrophiles.

Introduction

Grignard reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. 2-(1,3-Dioxolan-2-yl)methylmagnesium bromide is a particularly useful Grignard reagent due to the presence of the 1,3-dioxolane (B20135) moiety, which acts as a protecting group for an aldehyde.[2] This "masked" functionality allows for nucleophilic attack at various electrophilic centers without reacting with the aldehyde. The protecting group can be easily removed under mild acidic conditions post-reaction, revealing the aldehyde for further transformations. This reagent has found applications in the synthesis of complex molecules, including branched-chain carbohydrates, radiolabeled compounds for PET imaging, unsaturated nucleosides, and natural products.[1][3]

Experimental Protocols

Synthesis of this compound (Starting Material)

A robust, large-scale synthesis of the starting material has been reported with high yield.[4]

Reaction Scheme:

Materials:

-

Ethylene (B1197577) glycol

-

Acetaldehyde (B116499) (freshly distilled)

-

Bromine

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Procedure:

-

To a reaction vessel, add ethylene glycol (166.3 mol) and freshly distilled acetaldehyde (83.185 mol). Stir the mixture slowly at room temperature for 30 minutes.[4]

-

Cool the reaction mixture to 0-3 °C using an ice bath.[4]

-

Slowly add bromine (91.504 mol) dropwise, ensuring the temperature is maintained between 0-3 °C.[4]

-

After the addition is complete, continue stirring the reaction at 0-3 °C for an additional 3.5 hours.[4]

-

Purify the product by distillation under reduced pressure, collecting the fraction at 80-82 °C/3.6 kPa.[4]

Expected Yield: 79.2%[4] Purity: >95%[4]

Preparation of 2-(1,3-Dioxolan-2-yl)methylmagnesium Bromide

The Grignard reagent is prepared by the reaction of this compound with magnesium turnings in an anhydrous ether solvent.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane (B42909) (for activation)

-

Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Magnesium Activation: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Briefly heat the magnesium turnings under vacuum and then cool to room temperature under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings.

-

Initiation: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated if a gentle reflux is observed. If the reaction does not start, gentle heating may be applied.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction temperature should be maintained between 0-25 °C.[2]

-

Completion: After the addition is complete, stir the mixture for an additional 2-4 hours until the magnesium is fully consumed.[2] The resulting greyish solution is the Grignard reagent.

Characterization: Titration of the Grignard Reagent

The concentration of the prepared Grignard reagent should be determined by titration before use. The Knochel method is a reliable technique.

Procedure (Adapted from Knochel's Method):

-

Prepare a 0.5 M solution of LiCl in anhydrous THF.

-

In a flame-dried vial under an inert atmosphere, dissolve a known amount of iodine (e.g., 100 mg) in 1 mL of the 0.5 M LiCl/THF solution.

-

Cool the iodine solution to 0 °C.

-

Slowly add the prepared Grignard reagent dropwise via a syringe until the dark brown color of the iodine disappears and the solution becomes colorless.

-

Record the volume of the Grignard reagent added. The titration should be repeated to ensure accuracy. The average volume is used to calculate the molarity of the Grignard reagent.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Ethylene glycol, Acetaldehyde, Bromine | [4] |

| Solvent | None | [4] |

| Temperature | 0-3 °C | [4] |

| Reaction Time | 4 hours | [4] |

| Yield | 79.2% | [4] |

| Purity | >95% | [4] |

Table 2: General Conditions for Grignard Reagent Formation

| Parameter | Condition | Reference |

| Reactants | This compound, Magnesium | [2] |

| Solvent | Anhydrous THF | [2] |

| Temperature | 0-25 °C | [2] |

| Reaction Time | 2-4 hours | [2] |

| Activation | Iodine or 1,2-dibromoethane | [2] |

Table 3: Applications of 2-(1,3-Dioxolan-2-yl)methylmagnesium Bromide in Synthesis

| Electrophile | Product Type | Yield (%) | Reference |

| Aldehydes | Secondary Alcohols | Varies | [5] |

| Ketones | Tertiary Alcohols | Varies | [5] |

| Esters | Tertiary Alcohols | Varies | [2] |

| Epoxides | Alcohols | Varies | [2] |

| CO₂ | Carboxylic Acids | Varies | [5] |

| D-glyceraldehyde | Unsaturated Nucleoside Precursor | Not Specified | [3] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and application of the Grignard reagent.

Logical Relationship

Caption: Key features and applications of the Grignard reagent.

Safety and Handling

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

-

The reaction to form the Grignard reagent is exothermic and should be carefully controlled.

-

Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

-

Acetaldehyde is volatile and flammable.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

2-(1,3-Dioxolan-2-yl)methylmagnesium bromide is a valuable and versatile Grignard reagent for the introduction of a two-carbon unit with a masked aldehyde functionality. The protocols outlined in this document provide a comprehensive guide for its preparation and use. The enhanced stability of this reagent compared to other Grignard reagents makes it a powerful tool for the synthesis of complex organic molecules in academic and industrial research, particularly in the field of drug development.

References

Application Notes and Protocols for the Deprotection of Dioxolane Groups Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction